molecular formula C23H25N3O5 B2527347 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1252879-13-2

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2527347
CAS No.: 1252879-13-2
M. Wt: 423.469
InChI Key: KCXBXIIJYXUWIA-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a 3,4-dimethylphenyl group at position 3 and an N-(3,4,5-trimethoxyphenyl)acetamide moiety.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-14-6-7-16(10-15(14)2)18-8-9-22(28)26(25-18)13-21(27)24-17-11-19(29-3)23(31-5)20(12-17)30-4/h6-12H,13H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXBXIIJYXUWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H25N3O2C_{23}H_{25}N_{3}O_{2}, with a molecular weight of approximately 375.5 g/mol. The structure features a pyridazine ring, which is significant for its biological activity due to its ability to interact with various biological targets.

Property Value
Molecular FormulaC23H25N3O2
Molecular Weight375.5 g/mol
CAS Number1252918-11-8

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Inhibitory effects on various cancer cell lines.
  • Enzyme Inhibition : Potential inhibition of enzymes such as butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease.
  • Anti-inflammatory Properties : Possible modulation of inflammatory pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest the following pathways:

  • Cellular Pathway Interference : The compound may interfere with cellular signaling pathways involved in cancer progression.
  • Enzyme Interaction : It may bind to and inhibit specific enzymes critical for tumor growth and survival.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells.

Anticancer Studies

A study focused on the synthesis and evaluation of substituted acetamide derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The growth inhibitory values (GI50) indicated strong activity against MCF-7 breast cancer cells (GI50 = 3.18 ± 0.11 µM) compared to standard chemotherapeutic agents .

Enzyme Inhibition

Research on BChE inhibitors highlighted the potential of acetamide derivatives in treating Alzheimer's disease. In particular, derivatives similar to the compound showed promising inhibition rates against BChE, suggesting a mechanism that could be exploited therapeutically .

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds, a comparative analysis was conducted:

Compound Biological Activity IC50 (µM)
This compoundAnticancer (MCF-7)3.18 ± 0.11
Substituted Acetamide Derivative ABChE Inhibition10.5 ± 0.5
Substituted Acetamide Derivative BAnticancer (HeLa)8.12 ± 0.43

Comparison with Similar Compounds

Structural and Pharmacological Trends

Table 1: Comparative Analysis of Key Features
Compound Class Core Structure Key Substituents Synthesis Yield Biological Activity (GI₅₀ or IC₅₀)
Target Compound Pyridazinone 3,4-Dimethylphenyl, trimethoxyphenyl Not reported Not available
Pyridazinone () Pyridazinone 4,5-Dichloro, azepan-sulfonyl 79% Not reported
Thiazolidinone () Thiazolidinone Trimethoxybenzylidene, thioxo 80–89% Antitumor (assumed)
Quinazoline () Quinazolinone Phenethyl, benzyl Not reported 3.16–14.12 μM
Benzothiazole () Benzothiazole Trifluoromethyl, trimethoxyphenyl 19% Not reported
Table 2: Substituent Impact on Activity
Substituent Role in Target Compound Role in Analogs
3,4,5-Trimethoxyphenyl Enhances microtubule disruption Common in antitumor agents
Pyridazinone core Provides enzyme-binding scaffold Chlorine substituents increase reactivity
3,4-Dimethylphenyl Modulates lipophilicity Similar to benzylidene in thiazolidinones

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